Dipotassium2-nitroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

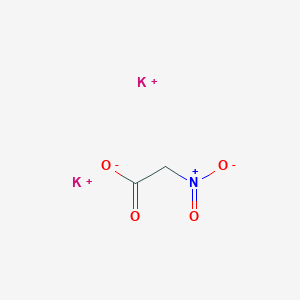

Dikalium-2-nitroacetat ist eine organische Verbindung, die zur Klasse der Nitroverbindungen gehört. Sie zeichnet sich durch das Vorhandensein einer Nitrogruppe (-NO2) aus, die an eine Acetatgruppe gebunden ist, wobei zwei Kaliumionen die Ladung ausgleichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Dikalium-2-nitroacetat kann durch Dimerisierung von Nitromethan synthetisiert werden. Die Reaktion beinhaltet die Bildung eines Dikalium-nitronatsalzes, das dann zu Dikalium-2-nitroacetat umgewandelt wird. Die Reaktionsbedingungen umfassen typischerweise die Verwendung einer Base wie Kaliumhydroxid, um den Dimerisierungsprozess zu fördern .

Industrielle Produktionsverfahren

Die industrielle Produktion von Dikalium-2-nitroacetat kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Prozess erfordert eine sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses verbessern.

Chemische Reaktionsanalyse

Arten von Reaktionen

Dikalium-2-nitroacetat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann oxidiert werden, um Nitroverbindungen zu bilden.

Reduktion: Die Nitrogruppe kann reduziert werden, um Amine oder andere reduzierte Produkte zu bilden.

Substitution: Die Acetatgruppe kann an Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Wasserstoffgas in Gegenwart eines Katalysators können verwendet werden.

Substitution: Verschiedene Nucleophile wie Halogenide oder Amine können unter geeigneten Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation Nitroverbindungen liefern, während Reduktion Amine erzeugen kann. Substitutionsreaktionen können zu einer großen Bandbreite an Derivaten mit verschiedenen funktionellen Gruppen führen.

Wissenschaftliche Forschungsanwendungen

Dikalium-2-nitroacetat hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Bildung von Nitroverbindungen und deren Derivaten.

Biologie: Die Nitrogruppe der Verbindung kann in biochemischen Studien verwendet werden, um Enzymmechanismen und Stoffwechselwege zu untersuchen.

Industrie: Wird bei der Herstellung von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Dikalium-2-nitroacetat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen durch seine Nitrogruppe. Die Nitrogruppe kann Redoxreaktionen eingehen, was zur Bildung reaktiver Zwischenprodukte führt, die mit biologischen Molekülen interagieren können. Diese Wechselwirkungen können verschiedene biochemische Pfade und Prozesse beeinflussen, was die Verbindung in der Forschung und potenziellen therapeutischen Anwendungen nützlich macht.

Analyse Chemischer Reaktionen

Types of Reactions

Dipotassium2-nitroacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amines or other reduced products.

Substitution: The acetate moiety can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Various nucleophiles, such as halides or amines, can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Dipotassium2-nitroacetate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitro compounds and their derivatives.

Biology: The compound’s nitro group can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of dipotassium2-nitroacetate involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can affect various biochemical pathways and processes, making the compound useful in research and potential therapeutic applications.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Kalium-nitroacetat

- Natrium-nitroacetat

- Calcium-nitroacetat

Einzigartigkeit

Dikalium-2-nitroacetat ist aufgrund seiner spezifischen chemischen Struktur und des Vorhandenseins von zwei Kaliumionen einzigartig. Dies verleiht ihm im Vergleich zu anderen Nitroacetatsalzen unterschiedliche Eigenschaften, wie zum Beispiel unterschiedliche Löslichkeits- und Reaktivitätsprofile.

Eigenschaften

Molekularformel |

C2H2K2NO4+ |

|---|---|

Molekulargewicht |

182.24 g/mol |

IUPAC-Name |

dipotassium;2-nitroacetate |

InChI |

InChI=1S/C2H3NO4.2K/c4-2(5)1-3(6)7;;/h1H2,(H,4,5);;/q;2*+1/p-1 |

InChI-Schlüssel |

MYCSNQMBYYTIND-UHFFFAOYSA-M |

Kanonische SMILES |

C(C(=O)[O-])[N+](=O)[O-].[K+].[K+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.